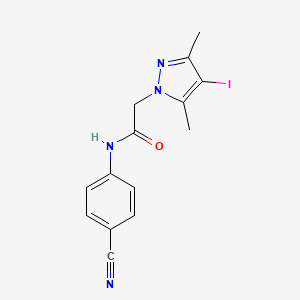![molecular formula C18H22FN3O2 B6087930 N-{[2-(diethylamino)-3-pyridinyl]methyl}-3-fluoro-4-methoxybenzamide](/img/structure/B6087930.png)
N-{[2-(diethylamino)-3-pyridinyl]methyl}-3-fluoro-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[2-(diethylamino)-3-pyridinyl]methyl}-3-fluoro-4-methoxybenzamide, commonly known as FPMB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It belongs to the class of benzamide derivatives and has been shown to exhibit promising results in various preclinical studies.
Mécanisme D'action
The exact mechanism of action of FPMB is not fully understood. However, it has been proposed that FPMB exerts its therapeutic effects through the inhibition of various enzymes and signaling pathways. For example, FPMB has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. It has also been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling pathways.
Biochemical and Physiological Effects:
FPMB has been shown to exhibit various biochemical and physiological effects in preclinical studies. For example, it has been shown to induce apoptosis, inhibit cell migration and invasion, reduce inflammation and oxidative stress, and improve cognitive function. It has also been shown to modulate various signaling pathways, including the PI3K/AKT/mTOR pathway and the NF-κB pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using FPMB in lab experiments is its high potency and selectivity. It has been shown to exhibit potent activity against various cancer cell lines and neurological disorders at low concentrations. However, one of the limitations of using FPMB is its low solubility in water, which can make it challenging to administer in vivo. Additionally, further studies are needed to determine the pharmacokinetic and pharmacodynamic properties of FPMB.
Orientations Futures
There are several potential future directions for the research on FPMB. One possible direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to develop more potent and selective analogs of FPMB that can overcome its limitations. Additionally, further studies are needed to determine the safety and efficacy of FPMB in vivo and to elucidate its exact mechanism of action.
Conclusion:
In conclusion, FPMB is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It has been shown to exhibit potent activity against various diseases, including cancer, neurological disorders, and inflammation. However, further studies are needed to determine its safety and efficacy in vivo and to develop more potent and selective analogs.
Méthodes De Synthèse
The synthesis of FPMB involves the reaction of 3-fluoro-4-methoxybenzoic acid with thionyl chloride to yield the corresponding acid chloride. This intermediate is then reacted with N,N-diethyl-3-pyridinecarboxamide in the presence of a base to obtain FPMB. The yield of this process is around 60%, and the purity of the final product can be increased through recrystallization.
Applications De Recherche Scientifique
FPMB has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammation. In cancer research, FPMB has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been demonstrated to induce apoptosis and inhibit cell migration and invasion. In neurological disorders, FPMB has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In inflammation research, FPMB has been shown to reduce inflammation and oxidative stress in animal models of arthritis.
Propriétés
IUPAC Name |
N-[[2-(diethylamino)pyridin-3-yl]methyl]-3-fluoro-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O2/c1-4-22(5-2)17-14(7-6-10-20-17)12-21-18(23)13-8-9-16(24-3)15(19)11-13/h6-11H,4-5,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSURZXLOKYCPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=CC=N1)CNC(=O)C2=CC(=C(C=C2)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[2-(diethylamino)pyridin-3-yl]methyl]-3-fluoro-4-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-(2,4-difluorobenzyl)-1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6087847.png)
![ethyl 7-(1-ethyl-1H-pyrazol-5-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6087850.png)
![4-{5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline](/img/structure/B6087858.png)
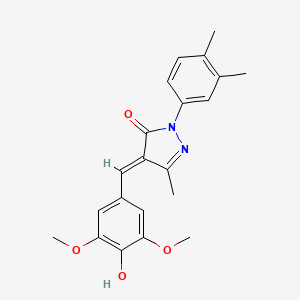
![N-(3,5-dimethoxyphenyl)-3-{1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6087871.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methyl-2-butenamide](/img/structure/B6087887.png)
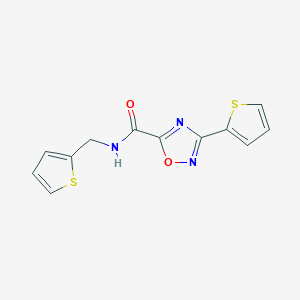
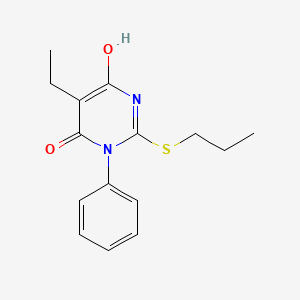
![[4,4,5-trifluoro-5-(trifluoromethyl)-1,3-cyclopentanediyl]dimethanol](/img/structure/B6087899.png)
![2-chloro-5-{[(2-methoxyphenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide](/img/structure/B6087911.png)
![4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(1-methyl-2-phenoxyethyl)benzamide](/img/structure/B6087919.png)
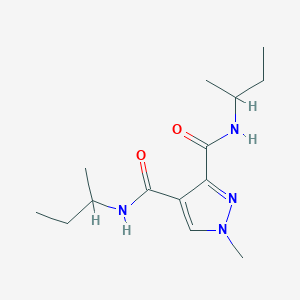
![7-(4-fluorobenzyl)-2-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6087935.png)
